

physicochemical properties of 2-Mercaptobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercaptobenzyl alcohol*

Cat. No.: *B1360266*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Mercaptobenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol, also known as (2-sulfanylphenyl)methanol or 2-(hydroxymethyl)thiophenol, is an organic compound with the chemical formula C₇H₈OS.^[1] It is a versatile molecule that finds applications as a chemical reagent in the synthesis of various organic compounds and as a metal chelating agent.^[1] In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and antioxidants.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Mercaptobenzyl alcohol** are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	4521-31-7	
Molecular Formula	C7H8OS	[1] [2]
Molecular Weight	140.20 g/mol	
Appearance	Solid, Low melting solid (clear as melt), Colorless to yellow	[3]
Odor	Strong smell of hydrogen sulfide, Stench	[1] [4]
Melting Point	31-32 °C	[1] [2]
Boiling Point	94-96 °C at 0.2 mmHg	[1] [2]
Density	1.21 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.612	[1]
Vapor Pressure	0.00231 mmHg at 25 °C	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
pKa	6.48 ± 0.43 (Predicted)	[1] [2]

Calculated Properties

Property	Value	Unit	Source
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	3.41	kJ/mol	Joback Calculated Property[5]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	-76.50	kJ/mol	Joback Calculated Property[5]
Enthalpy of fusion at standard conditions (Δ_fusH°)	15.67	kJ/mol	Joback Calculated Property[5]
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}}H^\circ$)	57.53	kJ/mol	Joback Calculated Property[5]
Log10 of Water solubility in mol/l (log10WS)	-2.13		Crippen Calculated Property[5]
Octanol/Water partition coefficient (logPoct/wat)	1.468		Crippen Calculated Property[5]
McGowan's characteristic volume (McVol)	107.950	ml/mol	McGowan Calculated Property[5]
Critical Pressure (Pc)	4973.33	kPa	Joback Calculated Property[5]
Normal Boiling Point Temperature (Tboil)	546.26	K	Joback Calculated Property[5]
Critical Temperature (Tc)	768.10	K	Joback Calculated Property[5]
Normal melting (fusion) point (Tfus)	304.87	K	Joback Calculated Property[5]

Critical Volume (V _c)	0.393	m ³ /kmol	Joback Calculated Property[5]
-----------------------------------	-------	----------------------	-------------------------------

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Mercaptobenzyl alcohol**.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹ and a strong C-O stretching band between 1000-1200 cm⁻¹.[6][7] For **2-Mercaptobenzyl alcohol**, the presence of the thiol group (S-H) would also be expected to show a weak absorption band around 2550-2600 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of **2-Mercaptobenzyl alcohol**.[8]

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **2-Mercaptobenzyl alcohol** is available through the NIST WebBook.[9] The molecular ion peak (M⁺) would be expected at m/z 140, corresponding to its molecular weight.[9] Common fragmentation patterns for alcohols include alpha-cleavage (loss of an alkyl group attached to the carbinol carbon) and dehydration (loss of a water molecule).[6]

Experimental Protocols

While specific, detailed experimental protocols for **2-Mercaptobenzyl alcohol** are not readily available in the provided search results, general methodologies for the synthesis and analysis of similar compounds can be adapted.

Synthesis

A general method for preparing **2-Mercaptobenzyl alcohol** involves the electrophilic substitution reaction of 2-nitrobenzyl alcohol with sodium hydrosulfide, followed by a reduction step to yield the final product.[1]

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction Scheme:

- Step 1: Nucleophilic Aromatic Substitution
 - React 2-nitrobenzyl alcohol with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent.
- Step 2: Reduction of the Nitro Group
 - The intermediate product from Step 1 is then reduced to convert the nitro group (-NO₂) to an amino group (-NH₂). This is often a typographical error in general descriptions, and the direct conversion to the thiol is more likely. A more plausible route would be the reduction of a disulfide precursor or the reaction of a diazonium salt.

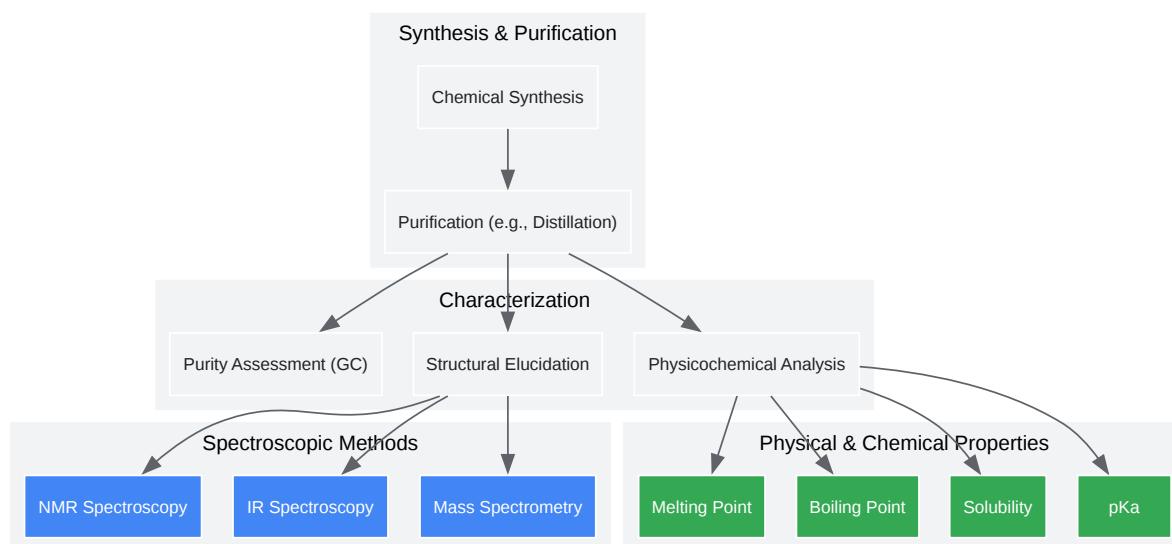
A more common laboratory synthesis for aromatic thiols involves the reduction of the corresponding sulfonyl chloride or the Newman-Kwart rearrangement followed by hydrolysis.

Purification

Purification of the synthesized **2-Mercaptobenzyl alcohol** can be achieved through standard laboratory techniques such as:

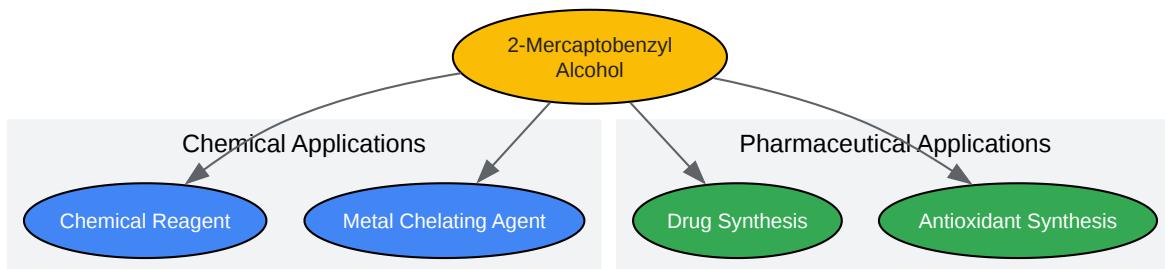
- Distillation: Given its boiling point of 94-96 °C at 0.2 mmHg, vacuum distillation is a suitable method for purification.[\[1\]](#)[\[2\]](#)
- Crystallization: As it is a low-melting solid, recrystallization from an appropriate solvent system can be employed.

Analysis


The purity and identity of **2-Mercaptobenzyl alcohol** can be confirmed using a variety of analytical techniques:

- Gas Chromatography (GC): To assess purity. A technical grade of >88.0% has been reported.[\[3\]](#)

- Spectroscopy: As detailed above (IR, NMR, MS) to confirm the chemical structure.
- Melting Point Determination: A sharp melting point range of 31-32 °C is indicative of high purity.[1][2]


Visualizations

The following diagrams illustrate a general workflow for the characterization of **2-Mercaptobenzyl alcohol** and a conceptual representation of its potential applications.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **2-Mercaptobenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Potential applications of **2-Mercaptobenzyl alcohol**.

Safety and Handling

2-Mercaptobenzyl alcohol is classified as a hazardous substance. It is corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a dust mask, should be worn when handling this chemical.^[4] It should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.^[1]

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statements	H318: Causes serious eye damage	
Precautionary Statements	P280, P305 + P351 + P338	
Storage Class Code	11 - Combustible Solids	
WGK	WGK 3	[2]
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves	

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **2-Mercaptobenzyl alcohol**. The compiled data on its physical, chemical, and spectral properties, along with safety and handling information, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided experimental outlines and conceptual diagrams offer a starting point for further investigation and application of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-MERCAPTOBENZYL ALCOHOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 2-Mercaptobenzyl alcohol, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Mercaptobenzyl alcohol (CAS 4521-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 2-Mercaptobenzyl alcohol [webbook.nist.gov]
- 9. 2-Mercaptobenzyl alcohol [webbook.nist.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-Mercaptobenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360266#physicochemical-properties-of-2-mercaptobenzyl-alcohol\]](https://www.benchchem.com/product/b1360266#physicochemical-properties-of-2-mercaptobenzyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com